molecular formula C22H27N3O2 B2632255 (E)-3-[4-(2-methoxyphenyl)piperazino]-N-(2-methylphenyl)-2-butenamide CAS No. 477848-60-5

(E)-3-[4-(2-methoxyphenyl)piperazino]-N-(2-methylphenyl)-2-butenamide

Cat. No. B2632255
CAS RN: 477848-60-5
M. Wt: 365.477
InChI Key: VHHDIPYTOANDBA-FBMGVBCBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-[4-(2-methoxyphenyl)piperazino]-N-(2-methylphenyl)-2-butenamide, also known as E3MPP-NMB, is a novel synthetic compound that has recently been studied for its potential applications in scientific research. E3MPP-NMB is a piperazine-containing compound with a substituted piperidine side chain, and it has been found to possess a variety of biochemical and physiological effects.

Scientific Research Applications

Synthesis and Radioligand Applications

  • PET Radioligands for Dopamine D3 Receptors: A study focused on synthesizing carbon-11-labeled carboxamide derivatives, aiming to develop potential PET radioligands for imaging dopamine D3 receptors. The target tracers showed promising radiochemical yields and specific activity, highlighting their potential in neuroscience research for studying dopaminergic systems (Gao et al., 2008).

Structural and Bioactivity Studies

  • Cinnamide Derivatives and Anti-ischemic Activity: Research on cinnamide derivatives demonstrated their effectiveness against neurotoxicity induced by glutamine in PC12 cells, with significant protective effects on cerebral infarction. This indicates potential therapeutic applications for neurological conditions (Zhong et al., 2018).

Antimicrobial and Antitubercular Agents

  • Antimycobacterial Activity: A series of substituted piperazine-thiosemicarbazone hybrids were designed and evaluated for their antimycobacterial activity against Mycobacterium tuberculosis. Two compounds emerged as potent antitubercular agents, showcasing the compound's relevance in addressing infectious diseases (Jallapally et al., 2014).

Fluorescent Ligands for Receptor Imaging

  • Fluorescent Ligands for 5-HT1A Receptors: The synthesis of "long-chain" 1-(2-methoxyphenyl)piperazine derivatives incorporating an environment-sensitive fluorescent moiety aimed at visualizing 5-HT1A receptors in CHO cells. This work contributes to the development of tools for studying serotonin receptors and their roles in psychiatric disorders (Lacivita et al., 2009).

properties

IUPAC Name

(E)-3-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(2-methylphenyl)but-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O2/c1-17-8-4-5-9-19(17)23-22(26)16-18(2)24-12-14-25(15-13-24)20-10-6-7-11-21(20)27-3/h4-11,16H,12-15H2,1-3H3,(H,23,26)/b18-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHHDIPYTOANDBA-FBMGVBCBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C=C(C)N2CCN(CC2)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1NC(=O)/C=C(\C)/N2CCN(CC2)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-[4-(2-methoxyphenyl)piperazino]-N-(2-methylphenyl)-2-butenamide

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